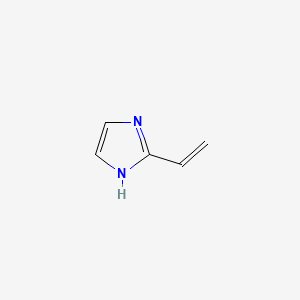

2-Vinyl-1H-imidazole

概要

説明

2-Vinyl-1H-imidazole is a heterocyclic organic compound featuring a vinyl group attached to the nitrogen atom of an imidazole ring. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science . The vinyl group in this compound enhances its reactivity, making it a valuable monomer in polymer chemistry and other synthetic applications .

準備方法

Synthetic Routes and Reaction Conditions: 2-Vinyl-1H-imidazole can be synthesized through several methods:

Debus-Radziszewski Synthesis: This classical method involves the condensation of glyoxal, formaldehyde, and ammonia.

Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.

化学反応の分析

Types of Reactions: 2-Vinyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming various substituted imidazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and halides are commonly used.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Imidazolines.

Substitution: Substituted imidazoles with various functional groups.

科学的研究の応用

Chemical Applications

Polymer Synthesis

- Monomer for Polymers : 2-Vinyl-1H-imidazole is commonly used as a monomer in the synthesis of polymers that contain pendant imidazole groups. These polymers can exhibit unique properties such as enhanced thermal stability and chemical resistance due to the imidazole functionality, which can act as a base, nucleophile, or chelating agent in various reactions .

Coordination Chemistry

- Metal Coordination : The compound can coordinate with transition metals such as platinum and gold, forming complexes that are studied for their potential applications in catalysis and materials science. The coordination modes vary significantly based on reaction conditions, which can influence the properties of the resulting complexes .

Biological Applications

Antimicrobial Activity

- Biological Investigations : Research has indicated that this compound derivatives may possess antimicrobial and antiparasitic properties. For instance, studies have shown that certain derivatives exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with low cytotoxicity profiles .

Drug Development

- Pharmaceutical Building Block : The compound serves as a building block for various pharmaceuticals. Its derivatives have been explored for their potential in drug delivery systems and as active pharmaceutical ingredients (APIs) due to their ability to form stable complexes with biological targets .

Industrial Applications

Material Science

- Magnetic Microbeads : In industrial applications, this compound is utilized in the preparation of magnetic microbeads for bioseparation processes. These microbeads can be functionalized with various ligands to enhance their specificity and binding capacity in biochemical assays .

Ion Imprinted Polymers

- Selective Sorbents : The compound is also used in the synthesis of ion imprinted polymers (IIPs), which are designed to selectively bind specific ions from mixtures. This application is crucial in environmental monitoring and remediation efforts .

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic activity of this compound derivatives against T. cruzi. The results indicated an IC50 value of approximately 4.76 µM for one of the derivatives, demonstrating its potential as a lead compound for new antichagasic drugs .

Case Study 2: Coordination Chemistry

Research on the coordination behavior of this compound with platinum and gold revealed distinct coordination modes that depend on solvent conditions and metal ion concentration. This study highlighted the importance of reaction conditions in determining the properties of metal complexes formed with this imidazole derivative .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Monomer for polymer synthesis | Enhances thermal stability and chemical resistance |

| Coordination with metals | Forms complexes useful in catalysis | |

| Biology | Antimicrobial and antiparasitic activity | Potential against T. cruzi with low cytotoxicity |

| Pharmaceutical building block | Important for drug delivery systems | |

| Industry | Magnetic microbeads | Functionalized for bioseparation processes |

| Ion imprinted polymers | Selective binding for environmental monitoring |

作用機序

The mechanism of action of 2-Vinyl-1H-imidazole involves its interaction with various molecular targets:

類似化合物との比較

2-Vinyl-1H-imidazole can be compared with other similar compounds, such as:

1-Vinylimidazole: Similar in structure but differs in the position of the vinyl group, leading to different reactivity and applications.

2-Nitro-1-vinyl-1H-imidazole: Contains a nitro group, which significantly alters its chemical properties and applications.

2-Aminoimidazole: Lacks the vinyl group but has an amino group, leading to different biological activities and synthetic applications.

Uniqueness: The presence of the vinyl group in this compound makes it particularly reactive and versatile, allowing it to participate in a wide range of chemical reactions and applications that are not possible with other imidazole derivatives .

生物活性

2-Vinyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.

The structure of this compound can be represented as follows:

- Molecular Formula :

- Molecular Weight : 98.11 g/mol

This compound features a vinyl group attached to the imidazole ring, which plays a critical role in its reactivity and biological interactions.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study reported that derivatives of this compound exhibited significant antibacterial and antitrichomonal activity in vivo. Specifically, the compound was effective against strains of bacteria and protozoa, indicating its potential as an antimicrobial agent .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In a study, the compound demonstrated low cytotoxicity against LLC-MK2 cells with an IC50 greater than 500 µM, suggesting a favorable safety profile for further development . Additionally, its derivatives have been assessed for their ability to induce apoptosis in cancer cells, showing promise as anticancer agents.

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes through interactions with key biomolecules. For instance, it has been suggested that imidazole derivatives can inhibit protein kinases and interfere with DNA replication processes .

Study on Antiparasitic Activity

A notable study evaluated the antiparasitic activity of 2-nitro-1-vinyl-1H-imidazole (a derivative) against Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an IC50 value of 4.76 µM against amastigotes, highlighting its potential as a lead compound for developing new antichagasic drugs .

| Compound | IC50 (µM) | Cytotoxicity (LLC-MK2) |

|---|---|---|

| 2-Nitro-1-vinyl-1H-imidazole | 4.76 | >500 |

| Benznidazole | - | - |

Research Findings

Recent research has focused on the synthesis and modification of imidazole derivatives to enhance their biological activities. Imidazoles have been identified as promising scaffolds for drug development due to their diverse pharmacological profiles. For example, studies have shown that modifications to the vinyl group can significantly alter the biological activity of these compounds .

特性

IUPAC Name |

2-ethenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGJTAJUDSUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340465 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43129-93-7 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some potential applications of 2-Vinyl-1H-imidazole in polymer chemistry?

A1: this compound is a versatile monomer that can be polymerized to create polymers with various properties. Its imidazole ring introduces nitrogen atoms into the polymer backbone, leading to interesting properties such as:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。